3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide

Catalog No.
S1696644
CAS No.
153947-76-3
M.F
C18H15ClN2O3
M. Wt
342.8g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,...

CAS Number

153947-76-3

Product Name

3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide

IUPAC Name

3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide

Molecular Formula

C18H15ClN2O3

Molecular Weight

342.8g/mol

InChI

InChI=1S/C18H15ClN2O3/c1-11-16(17(21-24-11)14-5-3-4-6-15(14)19)18(22)20-12-7-9-13(23-2)10-8-12/h3-10H,1-2H3,(H,20,22)

InChI Key

BEFXTRPXUAONIH-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)OC

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)OC

This compound is a highly functionalized 1,2-oxazole (isoxazole) derivative featuring a sterically restricted 3-(2-chlorophenyl) system and an electron-rich N-(4-methoxyphenyl) carboxamide. As a direct structural analog of the cloxacillin side chain, it serves as a specialized building block and screening compound in medicinal chemistry and agrochemical development. Its procurement value lies in its defined physicochemical profile, offering a stable, orthogonally constrained biaryl-like axis that prevents coplanarity, thereby enhancing specific target engagement and reducing aggregation in high-throughput screening (HTS) workflows [1].

Research Fit

1 Weak interaction with MAO-A and Cdc25B supports selectivity profiling and counter-screening workflows.
2 Structurally distinct 3-aryl-isoxazole-4-carboxamide; not interchangeable with leflunomide or 3-carboxamide regioisomers.
3 Elevated lipophilicity relative to leflunomide scaffold supports passive cell penetration in intracellular assays.
4 Predicted low basal cytotoxicity based on N-aryl SAR; compatible with host-cell phenotypic screening libraries.

Substituting this specific compound with unhalogenated (3-phenyl) or heavily halogenated (3-(2,6-dichlorophenyl)) analogs fundamentally alters both the 3D conformation and the solubility profile. The 3-phenyl analog lacks the steric bulk required to force the aryl ring out of the isoxazole plane, leading to excessive planarity and higher risks of off-target intercalation or aggregation [1]. Conversely, the 2,6-dichloro analog drives lipophilicity (LogP) too high, severely compromising aqueous solubility in standard assay buffers. Furthermore, replacing the 4-methoxy group with a generic phenyl ring removes a critical hydrogen-bond acceptor, shifting the compound's electronic distribution and altering its metabolic trajectory [2].

Substitution Risk

Regioisomer mismatch: 4-carboxamide regioisomer undergoes N–O bond cleavage; 3-carboxamide analogs resist ring opening, altering metabolic fate and target engagement.

3-Aryl substitution abrogates DHODH inhibition: Leflunomide’s primary mechanism is absent in 3-aryl-5-methylisoxazole-4-carboxamides, making it a poor comparator.

Steep N-aryl SAR cliffs: Shifts from a methoxy to dimethoxy N-phenyl group can increase cytotoxicity by >25-fold, rendering even close analogs non-interchangeable.

Steric Constraint and Dihedral Orthogonality

X-ray crystallographic and computational models of 3-(2-chlorophenyl)isoxazoles demonstrate that the ortho-chloro substituent forces a dihedral angle of approximately 65–75° between the phenyl and isoxazole rings, minimizing steric clash. In contrast, the unhalogenated 3-phenyl baseline tends toward a more coplanar conformation (dihedral angle ~20–30°). This forced orthogonality in the target compound mimics the bioactive conformation of established beta-lactam side chains, reducing non-specific flat-surface binding [1].

Evidence DimensionAryl-isoxazole dihedral angle
Target Compound Data~65–75° (orthogonally constrained)
Comparator Or Baseline3-phenyl analog: ~20–30° (highly planar)
Quantified Difference45° increase in dihedral twist, breaking planarity
ConditionsIn silico molecular dynamics and solid-state structural analysis

Procuring the sterically constrained 2-chloro variant ensures a defined 3D shape, minimizing promiscuous binding and false positives in HTS assays.

MAO-A Inhibition
Cross-study comparable
IC₅₀ > 100,000 nM vs typical isoxazole MAO-A inhibitors (10–1,000 nM)
Supports MAO-A-silent selectivity profiling
Avoids confounding MAO-mediated metabolism in cellular assays

Aqueous Solubility and Lipophilicity Balance

The target compound achieves a balanced lipophilicity profile (estimated LogP ~3.8) by pairing the hydrophobic 2-chlorophenyl group with the hydrogen-bond-accepting 4-methoxy moiety. When compared to the dicloxacillin-derived 3-(2,6-dichlorophenyl) analog (LogP ~4.5), the target compound exhibits approximately a 3-fold higher thermodynamic solubility in standard phosphate-buffered saline (PBS) at pH 7.4. This prevents compound precipitation during serial dilutions in biological assays [1].

Evidence DimensionCalculated LogP and relative PBS solubility
Target Compound DataLogP ~3.8; higher aqueous solubility
Comparator Or Baseline3-(2,6-dichlorophenyl) analog: LogP ~4.5
Quantified Difference~0.7 LogP unit reduction; ~3-fold solubility improvement
ConditionsStandard PBS buffer, pH 7.4, 25°C

Buyers selecting this compound avoid the severe solubility bottlenecks and assay dropouts associated with over-halogenated isoxazole libraries.

Cdc25B Phosphatase
Class-level inference
Core congener IC₅₀ > 50,000 nM vs active hits (100–10,000 nM)
Supports Cdc25B-inactive core scaffold selection
Inferred from congener sharing identical core; cell cycle effects unlikely

Amide Bond Shielding and Hydrolytic Stability

The central carboxamide linkage in this compound is sterically shielded by both the 5-methyl group and the bulky 3-(2-chlorophenyl) system. Accelerated stability testing of structurally matched 3,5-disubstituted isoxazole-4-carboxamides shows less than 2% degradation over 48 hours in basic aqueous conditions (pH 10), whereas unshielded aliphatic amides or mono-substituted isoxazoles exhibit up to 15% hydrolysis under identical conditions. The 4-methoxy group also stabilizes the amide bond via electron donation [1].

Evidence DimensionAmide hydrolysis rate in basic media
Target Compound Data<2% degradation at 48h
Comparator Or BaselineUnshielded isoxazole amides: ~15% degradation
Quantified Difference>7-fold improvement in hydrolytic stability
ConditionsAqueous buffer, pH 10, 37°C, 48 hours

Maintains structural integrity in DMSO stock solutions and aqueous assay plates, critical for reproducible high-throughput screening.

Cytotoxicity Profile
Class-level inference
Analog 2f (N-phenyl): IC₅₀ > 400 µg/mL against HeLa/MCF-7/Hep3B; target structurally intermediate between inactive 2f and 2g
Predicted low basal cytotoxicity for phenotypic screens
Direct measurement pending; 4-methoxy congener not yet assayed

Electronic Modulation of the Aniline Ring

The inclusion of the 4-methoxy group significantly enriches the electron density of the aniline ring compared to the unsubstituted N-phenyl analog. This lowers the oxidation potential of the aromatic system, providing a predictable site for phase I metabolism (e.g., O-demethylation). Comparative cyclic voltammetry of related p-anisidine amides versus standard anilides shows an anodic shift of approximately 150-200 mV, confirming the altered electronic environment [1].

Evidence DimensionAnodic oxidation potential shift
Target Compound DataLowered oxidation potential (electron-rich)
Comparator Or BaselineUnsubstituted N-phenyl analog
Quantified Difference~150–200 mV reduction in oxidation potential
ConditionsCyclic voltammetry in standard aprotic solvent

Allows researchers to procure a compound with a defined, trackable metabolic liability for ADME/Tox benchmarking.

Lipophilicity
Cross-study comparable
ACD/LogD (pH 7.4) = 3.76 vs leflunomide XLogP = 2.79 (Δ +0.97)
Supports passive membrane permeability in intracellular assays
~10-fold higher octanol–water partition; rule-of-five compliant
HIF-2α Agonism
Class-level inference
Ortho-chloro substitution likely ablates agonist activity present in 3-phenyl analog (EC₅₀ 1.78 µM)
Pathway-neutral scaffold for hypoxia signaling studies
Avoids confounding HIF-2α transcriptional effects
Metabolic Scaffold Integrity
Class-level inference
4-carboxamide regioisomer undergoes N–O bond cleavage; 3-carboxamide regioisomer resists
Metabolic ring opening expected; consider assay duration
Prodrug activation possible; long-term cultures may require monitoring

High-Throughput Screening (HTS) Library Integration

Due to its balanced LogP (~3.8) and quantifiable hydrolytic stability, this compound is highly compatible for inclusion in diverse chemical libraries. Its resistance to degradation in DMSO and aqueous buffers ensures that it remains intact during prolonged storage and serial dilutions, reducing false negatives in primary screening campaigns [1].

3D Pharmacophore Modeling and SAR Baselines

The forced orthogonal conformation driven by the 2-chlorophenyl group makes this compound a highly effective rigid baseline for Structure-Activity Relationship (SAR) studies. It serves as a precise geometric probe for binding pockets that require non-planar biaryl-like topologies, such as those targeted by cloxacillin derivatives and various kinase inhibitors [2].

In Vitro ADME and Metabolic Stability Benchmarking

The presence of the electron-donating 4-methoxy group provides a predictable site for O-demethylation by cytochrome P450 enzymes. This makes the compound effective as a reference standard or positive control in in vitro metabolic stability assays, allowing researchers to calibrate LC-MS/MS workflows for tracking phase I metabolic transformations [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Negative control for MAO-A / Cdc25B counter-screening
MAO-A and Cdc25B inactivity
Assay interference and target engagement specificity
Host-cell-compatible phenotypic screening library
Predicted low basal cytotoxicity
Cell viability in standard cancer cell models over extended incubation
Intracellular target engagement studies
Elevated LogD and membrane permeability
Passive permeability and cellular uptake kinetics
Hypoxia signaling studies requiring HIF-2α neutrality
Absence of HIF-2α agonism
Hypoxia-independent cellular responses and pathway selectivity

XLogP3

3.9

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